Aurora A inhibitor 4

Aurora A Virtual Screening Chemotype

Aurora A inhibitor 4 (C9) is a micromolar reference tool with a novel quinazoline-dihydropyrimidinone core, distinct from clinical aminopyridine/pyrazole scaffolds. It enables scaffold hopping campaigns, cellular assay calibration (GI50: 4.26 μM DU145, 7.08 μM HT29), and de novo selectivity profiling. Its uncharacterized Aurora B activity allows original research contributions. Research use only.

Molecular Formula C22H23N5O3
Molecular Weight 405.4 g/mol
Cat. No. B3972807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora A inhibitor 4
Molecular FormulaC22H23N5O3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(CC(=O)N3)C4=CC=C(C=C4)OC)C
InChIInChI=1S/C22H23N5O3/c1-4-30-16-9-10-18-17(11-16)13(2)23-21(24-18)27-22-25-19(12-20(28)26-22)14-5-7-15(29-3)8-6-14/h5-11,19H,4,12H2,1-3H3,(H2,23,24,25,26,27,28)
InChIKeyKQAQQNMXXWWOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora A Inhibitor 4: Chemical Profile and Procurement Baseline


Aurora A inhibitor 4 (compound C9, CAS 371224-09-8) is a synthetic small molecule identified through a ligand- and structure-based virtual screening campaign designed to discover Aurora-A inhibitors with novel chemical scaffolds [1]. It is structurally characterized by a quinazoline core linked to a dihydropyrimidinone moiety, distinct from the more common aminopyridine, benzazepine, and pyrazole scaffolds that dominate the clinical and late-preclinical Aurora inhibitor landscape [1]. The compound is available from multiple research reagent suppliers for laboratory use. As an early-stage hit compound, its characterization is limited but provides a defined starting point for scientific evaluation relative to more established Aurora A inhibitors [1].

Why Aurora A Inhibitor 4 Cannot Be Substituted with Other In-Class Compounds


Aurora A inhibitors exhibit significant structural and pharmacological divergence that prohibits generic substitution. While all target the ATP-binding pocket, the precise interactions with the kinase hinge region and adjacent hydrophobic pockets vary substantially across chemotypes [1]. More critically, selectivity profiles against the closely related Aurora B kinase, which shares a virtually identical ATP-binding site, differ by orders of magnitude among inhibitors . Substituting Aurora A inhibitor 4 with a more potent but non-selective Aurora A/B dual inhibitor such as ZM 447439 (Aurora A IC50 = 110 nM) would produce confounding mitotic phenotypes in cellular assays due to Aurora B inhibition, fundamentally altering experimental outcomes . Conversely, replacing it with a highly selective clinical candidate such as alisertib (MLN8237, Aurora A IC50 = 1.2 nM, >200-fold selective) would introduce potency and selectivity characteristics that are not representative of this specific early-stage scaffold . The evidence below quantifies precisely where Aurora A inhibitor 4 occupies a distinct position in the Aurora inhibitor landscape.

Quantitative Differentiation of Aurora A Inhibitor 4 from Established Comparators


Scaffold Differentiation: Quinazoline-Dihydropyrimidinone Chemotype vs. Clinical Aurora A Inhibitor Scaffolds

Aurora A inhibitor 4 (compound C9) possesses a quinazoline-dihydropyrimidinone scaffold, identified via virtual screening specifically to discover Aurora-A inhibitors with novel chemotypes distinct from established clinical candidates [1]. This chemical structure diverges from the benzazepine scaffold of alisertib (MLN8237), the aminopyrimidine scaffold of MK-5108 and MK-8745, and the pyrazole scaffold of Aurora A inhibitor 3 (compound 5h) [2]. The structural distinction is relevant because different chemotypes engage the ATP-binding pocket through varying hinge-binding motifs and occupy distinct subpockets, which can influence isoform selectivity, off-target kinase interactions, and physicochemical properties [1]. For users seeking to explore alternative Aurora A inhibitor chemical space or investigate structure-activity relationships beyond the heavily patented clinical scaffolds, Aurora A inhibitor 4 offers a chemically differentiated entry point [1].

Aurora A Virtual Screening Chemotype Scaffold Hopping Quinazoline

Cellular Antiproliferative Activity in DU 145 Prostate Cancer and HT-29 Colon Cancer Cell Lines

Aurora A inhibitor 4 demonstrates micromolar-range antiproliferative activity in two human cancer cell lines. In a 4-hour MTT cytotoxicity assay, the compound exhibited GI50 values of 4.26 μM against DU 145 prostate cancer cells and 7.08 μM against HT-29 colorectal adenocarcinoma cells [1]. This cellular potency level is consistent with its identification as an early hit from virtual screening, where compounds with GI50 values below 5 μM were considered warranting further investigation [1]. The observed difference in sensitivity between DU 145 and HT-29 cells (approximately 1.7-fold more potent in DU 145) may reflect differential cellular dependence on Aurora A signaling or variations in compound uptake and efflux [1]. For context, the literature reports that alisertib (MLN8237) demonstrates cellular GI50 values in the low nanomolar range (e.g., 15-60 nM across various cancer lines), reflecting its optimization as a clinical candidate, whereas early screening hits such as Aurora A inhibitor 4 occupy the micromolar potency space typical of unoptimized virtual screening leads [2].

Aurora A Cancer Cell Lines GI50 DU 145 HT-29

Enzymatic Activity: Micromolar-Range Aurora A Kinase Inhibition

In enzymatic assays, Aurora A inhibitor 4 (compound C9) was among the hits identified with micromolar-range inhibitory activity against Aurora A kinase [1]. While the publication does not report a precise IC50 value for compound C9, it explicitly states that enzyme assays for the identified compounds identified hits with micromolar activity, and that compound C11, the most potent hit in the series, had an IC50 of 5.09 μM [1]. Compound C9's cellular GI50 values of 4.26-7.08 μM are consistent with this micromolar enzymatic potency range [1]. This places Aurora A inhibitor 4 in the micromolar potency class, in contrast to optimized Aurora A inhibitors such as alisertib (enzymatic IC50 = 1.2 nM), MK-5108 (IC50 = 0.064 nM), and MK-8745 (IC50 = 0.6 nM), which all demonstrate sub-nanomolar enzymatic potency . The micromolar activity of Aurora A inhibitor 4 is characteristic of a primary screening hit prior to medicinal chemistry optimization [1].

Aurora A Enzyme Assay IC50 Kinase Inhibition

Aurora A vs. Aurora B Selectivity: Data Gap as a Differentiating Feature

No published data exist quantifying the selectivity of Aurora A inhibitor 4 for Aurora A over Aurora B. The original virtual screening study did not report any Aurora B counter-screening or broader kinase selectivity profiling for compound C9 or any of the 15 identified hits [1]. This absence of selectivity data is itself a critical differentiating feature: established tool compounds and clinical candidates are characterized by well-defined selectivity windows—alisertib (MLN8237) shows >200-fold selectivity for Aurora A over Aurora B, MK-8745 exhibits >450-fold selectivity, Aurora A Inhibitor I demonstrates ~1,000-fold selectivity, and dual inhibitors such as ZM 447439 show near-equipotency (Aurora A IC50 = 110 nM, Aurora B IC50 = 130 nM) . Without Aurora B counter-screening data, Aurora A inhibitor 4 cannot be presumed to be Aurora A-selective and should not be used in experiments requiring isoform-specific target engagement. This data gap renders the compound unsuitable for applications requiring selective Aurora A inhibition but potentially useful for users specifically investigating the selectivity landscape of novel chemotypes or developing Aurora A selectivity assays [1].

Aurora A Aurora B Selectivity Kinase Profiling

Defined Application Scenarios for Aurora A Inhibitor 4 Based on Quantitative Evidence


Calibration of Cellular Assays Requiring a Micromolar-Range Aurora A Inhibitor Reference

For researchers developing or validating cellular assays for Aurora A inhibition, Aurora A inhibitor 4 provides a defined reference point in the micromolar potency range. With reported GI50 values of 4.26 μM in DU 145 cells and 7.08 μM in HT-29 cells under standardized MTT assay conditions, the compound offers a reproducible benchmark for calibrating assay sensitivity and establishing lower-bound potency thresholds [1]. This application is distinct from using high-potency tool compounds such as alisertib or MK-5108, which are more appropriate for maximum target engagement studies but may saturate assay windows at concentrations that are not informative for detecting weaker inhibitors. Aurora A inhibitor 4's micromolar activity makes it suitable as a reference for screening campaigns aiming to identify hits in this potency range or for establishing dose-response curve parameters in cellular viability assays.

Exploration of Quinazoline-Dihydropyrimidinone Chemical Space for Aurora A Scaffold Hopping

Investigators engaged in scaffold hopping campaigns or seeking to diversify Aurora A inhibitor chemical libraries beyond clinically saturated chemotypes can utilize Aurora A inhibitor 4 as a structurally validated starting point [1]. Its quinazoline-dihydropyrimidinone core is chemically distinct from the benzazepine, aminopyrimidine, and pyrazole scaffolds that dominate the clinical Aurora A inhibitor landscape . For medicinal chemistry programs requiring patent circumvention or novel intellectual property generation, Aurora A inhibitor 4 offers a chemically tractable scaffold with confirmed, albeit modest, Aurora A inhibitory activity. This application leverages the compound's unique chemotype differentiation, which is its strongest evidence-based advantage over established comparators.

De Novo Aurora A Selectivity Profiling of a Novel Chemotype

For researchers specifically interested in characterizing the isoform selectivity of novel Aurora inhibitor chemotypes, Aurora A inhibitor 4 presents an opportunity for de novo selectivity profiling [1]. Since the compound's activity against Aurora B and other kinases has not been characterized in the published literature, it represents an uncharacterized selectivity space within the Aurora kinase family [1]. Laboratories equipped with kinase profiling panels can generate original data mapping the selectivity landscape of the quinazoline-dihydropyrimidinone scaffold, contributing to the understanding of how this chemotype engages Aurora A relative to Aurora B and other off-target kinases. This application is not suitable for experiments requiring pre-validated Aurora A selectivity but is appropriate for research aimed at establishing such selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurora A inhibitor 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.